molecular formula C11H17Cl2N3 B6219832 dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride CAS No. 2751620-62-7

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride

Cat. No.: B6219832
CAS No.: 2751620-62-7
M. Wt: 262.2
InChI Key:
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Description

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride, commonly referred to as DMPD, is an organic compound with a wide range of applications in various scientific fields. DMPD is a nitrogen-containing heterocyclic compound that can be synthesized in the laboratory through a variety of methods. It is a versatile compound that has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

DMPD has been widely used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as a reagent in organic synthesis, and as a probe for the study of enzyme catalysis. In addition, DMPD has been used to study the interactions between proteins and small molecules, as well as to study the structure and function of membrane proteins. It has also been used in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of DMPD is not fully understood. However, it is believed to interact with proteins in a variety of ways. It is thought to bind to proteins through hydrogen bonding and electrostatic interactions, as well as through hydrophobic and van der Waals interactions. In addition, it is believed to interact with proteins through the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPD have not been extensively studied. However, it is believed to interact with a variety of proteins and enzymes, and is thought to have a variety of effects on biochemical pathways. It is believed to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, and is also believed to have an effect on the synthesis of proteins.

Advantages and Limitations for Lab Experiments

DMPD has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is easy to synthesize in the laboratory. In addition, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and handle. In addition, it is toxic, and it can be hazardous to work with in the laboratory.

Future Directions

There are a variety of potential future directions for research involving DMPD. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and drug delivery. In addition, further studies into its synthesis methods and its potential for use in other scientific research applications are warranted. Finally, further studies into its potential toxicity and its ability to interact with other compounds are also needed.

Synthesis Methods

DMPD can be synthesized through several different methods, including the condensation of 2-amino-1-pyrrolo[3,2-b]pyridine and dimethylformamide, the reaction of N-methylpiperazine and 2-chloropyridine, and the reaction of pyrrolidine and 2-chloropyridine. The condensation of 2-amino-1-pyrrolo[3,2-b]pyridine and dimethylformamide is the most widely used method for synthesizing DMPD. This method involves the reaction of 2-amino-1-pyrrolo[3,2-b]pyridine and dimethylformamide in aqueous ethanol, followed by the addition of hydrochloric acid. The resulting product is then purified by recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride involves the reaction of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine with dimethyl sulfate followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine", "Dimethyl sulfate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine in anhydrous dichloromethane.", "Step 2: Add dimethyl sulfate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 24 hours at room temperature.", "Step 4: Quench the reaction by adding water to the reaction mixture.", "Step 5: Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the product under reduced pressure to obtain dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine.", "Step 7: Dissolve the product in hydrochloric acid and evaporate to dryness to obtain dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride." ] }

2751620-62-7

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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